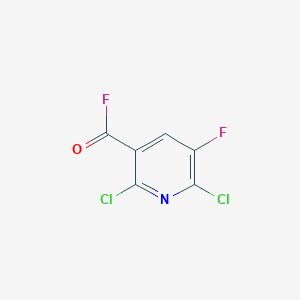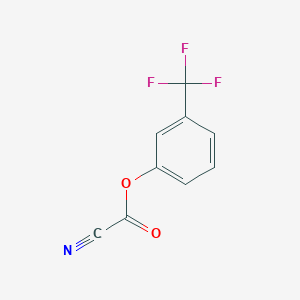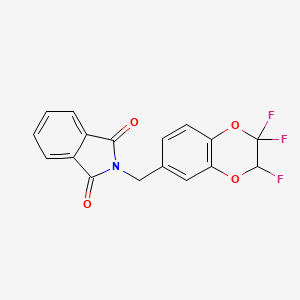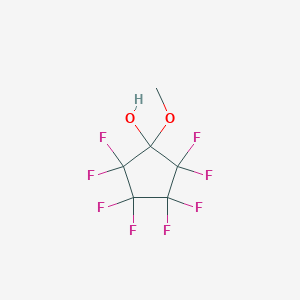![molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8](/img/structure/B6312776.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenoxy ring, which is further connected to a toluene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene typically involves the following steps:
Halogenation: The starting material, 2,6-dichloro-4-trifluoromethylphenol, undergoes halogenation to introduce the dichloro and trifluoromethyl groups.
Etherification: The halogenated phenol is then reacted with toluene under basic conditions to form the phenoxy-toluene linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the dichloro groups, potentially converting them to less chlorinated derivatives.
Substitution: The phenoxy ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Less chlorinated phenoxy-toluene derivatives.
Substitution: Various substituted phenoxy-toluene compounds.
Scientific Research Applications
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dichloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,6-Dichloro-4-trifluoromethylphenol: A precursor in the synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene.
4-Chloro-2-(trifluoromethyl)phenol: Another phenol derivative with similar structural features.
4-(Trifluoromethyl)phenoxybenzene: A compound with a similar phenoxy structure but different substituents.
Uniqueness: this compound is unique due to the combination of dichloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVBTYQUJLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



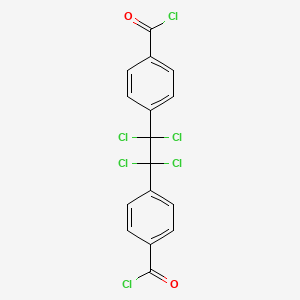
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)
